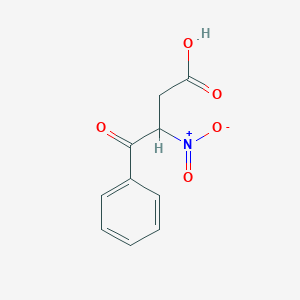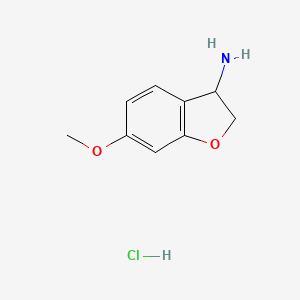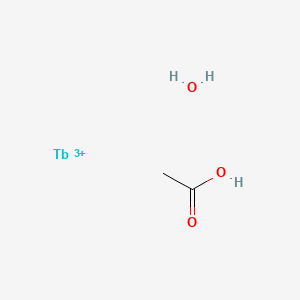
Acetic acid;terbium(3+);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;terbium(3+);hydrate is a compound formed by the combination of acetic acid and terbium ions in a hydrated form. Terbium is a lanthanide metal, and in this compound, it typically exhibits a +3 oxidation state. The compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light, making it useful in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;terbium(3+);hydrate involves the reaction of terbium oxide or terbium hydroxide with acetic acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the terbium compound in the acetic acid solution. The general reaction can be represented as: [ \text{Tb}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Tb}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and washing with solvents like ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;terbium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Terbium in the +3 oxidation state can be oxidized to the +4 state under specific conditions.
Reduction: Terbium(IV) compounds can be reduced back to terbium(III) using reducing agents like hydrogen.
Substitution: The acetate ligands in the compound can be substituted with other ligands, such as chloride or nitrate, through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions typically involve the use of aqueous solutions of the desired ligand.
Major Products
Oxidation: Terbium(IV) oxide.
Reduction: Terbium(III) oxide.
Substitution: Terbium chloride, terbium nitrate.
Applications De Recherche Scientifique
Acetic acid;terbium(3+);hydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in fluorescence microscopy and imaging due to its green fluorescence under ultraviolet light.
Medicine: Investigated for potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of phosphors for lighting and display technologies
Mécanisme D'action
The mechanism by which acetic acid;terbium(3+);hydrate exerts its effects is primarily through its ability to emit green fluorescence. When exposed to ultraviolet light, the terbium ions in the compound are excited to a higher energy state. Upon returning to their ground state, they release energy in the form of green light. This property is exploited in various imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ytterbium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
Uniqueness
Acetic acid;terbium(3+);hydrate is unique due to its strong green fluorescence, which is not observed in many other lanthanide compounds. This makes it particularly valuable in applications requiring fluorescent markers or imaging agents .
Propriétés
Formule moléculaire |
C2H6O3Tb+3 |
|---|---|
Poids moléculaire |
236.99 g/mol |
Nom IUPAC |
acetic acid;terbium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.H2O.Tb/c1-2(3)4;;/h1H3,(H,3,4);1H2;/q;;+3 |
Clé InChI |
YCPLCDAWAZUBMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.O.[Tb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


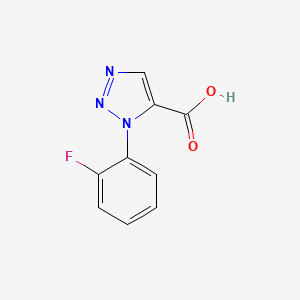
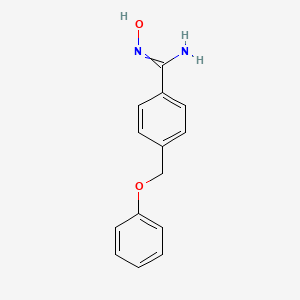
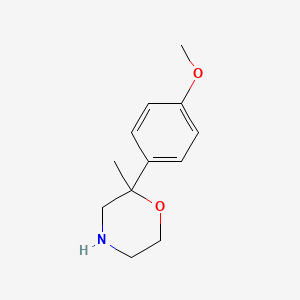
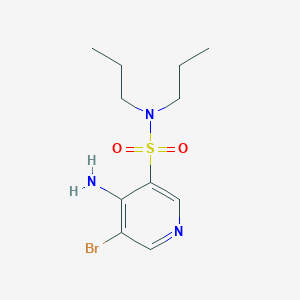
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
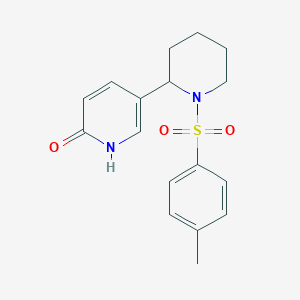
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)

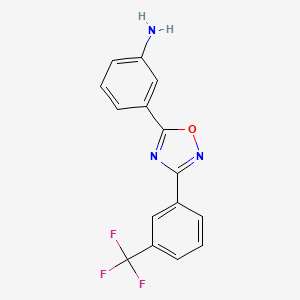
![(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060472.png)


